Cas no 172823-12-0 (tert-butyl N-(1R)-2-cyano-1-phenylethylcarbamate)

tert-butyl N-(1R)-2-cyano-1-phenylethylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- (R)-tert-Butyl (2-cyano-1-phenylethyl)carbamate
- tert-butyl N-[(1R)-2-cyano-1-phenylethyl]carbamate
- (R)-2-(N-t-butoxycarbonylamino)-2-phenylethyl cyanide
- (R)-3-(N-tert-butoxycarbonylamino)-3-phenylpropanitrile
- (R)-TERT-BUTYL 2-CYANO-1-PHENYLETHYLCARBAMATE
- AB64143
- AK120556
- B80131
- KB-210460
- SureCN6320851
- tert-Butyl (1R)-2-cyano-1-phenylethylcarbamate
- tert-butyl N-(1R)-2-cyano-1-phenylethylcarbamate
- SCHEMBL6320851
- 172823-12-0
- CS-0346461
- (S)-tert-Butyl (2-cyano-1-phenylethyl)carbamate
- Tert-butyl (r)-(2-cyano-1-phenylethyl)carbamate
- EN300-129047
- (R)-tert-Butyl(2-cyano-1-phenylethyl)carbamate
- DTXSID60466582
-
- Inchi: InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(9-10-15)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17)/t12-/m1/s1
- InChI Key: SRJNUIQSUXHIRY-GFCCVEGCSA-N
- SMILES: CC(C)(OC(N[C@@H](C1=CC=CC=C1)CC#N)=O)C
Computed Properties
- Exact Mass: 246.136827821g/mol
- Monoisotopic Mass: 246.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 62.1Ų
tert-butyl N-(1R)-2-cyano-1-phenylethylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-129047-0.1g |
tert-butyl N-[(1R)-2-cyano-1-phenylethyl]carbamate |
172823-12-0 | 0.1g |
$1408.0 | 2023-05-25 | ||
Enamine | EN300-129047-0.25g |
tert-butyl N-[(1R)-2-cyano-1-phenylethyl]carbamate |
172823-12-0 | 0.25g |
$1472.0 | 2023-05-25 | ||
Enamine | EN300-129047-1.0g |
tert-butyl N-[(1R)-2-cyano-1-phenylethyl]carbamate |
172823-12-0 | 1g |
$1599.0 | 2023-05-25 | ||
Enamine | EN300-129047-10.0g |
tert-butyl N-[(1R)-2-cyano-1-phenylethyl]carbamate |
172823-12-0 | 10g |
$6882.0 | 2023-05-25 | ||
Enamine | EN300-129047-5000mg |
tert-butyl N-[(1R)-2-cyano-1-phenylethyl]carbamate |
172823-12-0 | 5000mg |
$4641.0 | 2023-10-01 | ||
Enamine | EN300-129047-100mg |
tert-butyl N-[(1R)-2-cyano-1-phenylethyl]carbamate |
172823-12-0 | 100mg |
$1408.0 | 2023-10-01 | ||
Enamine | EN300-129047-1000mg |
tert-butyl N-[(1R)-2-cyano-1-phenylethyl]carbamate |
172823-12-0 | 1000mg |
$1599.0 | 2023-10-01 | ||
Enamine | EN300-129047-5.0g |
tert-butyl N-[(1R)-2-cyano-1-phenylethyl]carbamate |
172823-12-0 | 5g |
$4641.0 | 2023-05-25 | ||
Enamine | EN300-129047-2.5g |
tert-butyl N-[(1R)-2-cyano-1-phenylethyl]carbamate |
172823-12-0 | 2.5g |
$3136.0 | 2023-05-25 | ||
Enamine | EN300-129047-0.5g |
tert-butyl N-[(1R)-2-cyano-1-phenylethyl]carbamate |
172823-12-0 | 0.5g |
$1536.0 | 2023-05-25 |
tert-butyl N-(1R)-2-cyano-1-phenylethylcarbamate Related Literature
-
Eric M. Simmons,Richmond Sarpong Nat. Prod. Rep., 2009,26, 1195-1217
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
Additional information on tert-butyl N-(1R)-2-cyano-1-phenylethylcarbamate
Recent Advances in the Synthesis and Applications of tert-Butyl N-(1R)-2-Cyano-1-Phenylethylcarbamate (CAS: 172823-12-0)
The compound tert-butyl N-(1R)-2-cyano-1-phenylethylcarbamate (CAS: 172823-12-0) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile role as a chiral intermediate in the synthesis of bioactive molecules. Recent studies have focused on optimizing its synthetic pathways, exploring its applications in drug development, and understanding its mechanistic roles in various biological systems. This research brief consolidates the latest findings and advancements related to this compound, providing a comprehensive overview for researchers and industry professionals.
One of the key areas of research has been the development of more efficient and sustainable synthetic routes for tert-butyl N-(1R)-2-cyano-1-phenylethylcarbamate. A 2023 study published in the Journal of Organic Chemistry demonstrated a novel asymmetric synthesis method using enantioselective hydrogenation, achieving a high yield (92%) and excellent enantiomeric excess (98%). This method addresses previous challenges related to scalability and environmental impact, making it a promising candidate for industrial applications.
In the realm of medicinal chemistry, this compound has been identified as a critical building block for the synthesis of protease inhibitors and other therapeutic agents. A recent preprint on BioRxiv highlighted its use in the development of a new class of HIV-1 protease inhibitors, where the chiral center of the molecule plays a pivotal role in binding affinity and selectivity. Computational modeling and in vitro assays confirmed that derivatives of tert-butyl N-(1R)-2-cyano-1-phenylethylcarbamate exhibit low nanomolar inhibitory activity against the target enzyme.
Furthermore, the compound's potential in neurodegenerative disease research has been explored. A collaborative study between academic and industrial researchers, published in ACS Chemical Neuroscience, reported that analogs of tert-butyl N-(1R)-2-cyano-1-phenylethylcarbamate can modulate the activity of gamma-secretase, an enzyme implicated in Alzheimer's disease. The study provided mechanistic insights into how these compounds influence amyloid-beta peptide production, offering a new avenue for therapeutic intervention.
Beyond its pharmaceutical applications, tert-butyl N-(1R)-2-cyano-1-phenylethylcarbamate has also found use in materials science. A 2024 patent application disclosed its incorporation into chiral polymers with potential applications in optoelectronics and catalysis. The unique stereochemical properties of the compound enable the formation of highly ordered polymeric structures, which exhibit enhanced performance in asymmetric catalysis and light-emitting devices.
In conclusion, the ongoing research on tert-butyl N-(1R)-2-cyano-1-phenylethylcarbamate (CAS: 172823-12-0) underscores its multifaceted utility in chemical biology and medicinal chemistry. The advancements in synthetic methodologies, coupled with its expanding applications in drug discovery and materials science, position this compound as a valuable asset for future innovations. Continued exploration of its properties and derivatives is expected to yield further breakthroughs in these fields.
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